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molecular formula C10H10Cl2N2O2S B8616925 4-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}-2-nitroaniline CAS No. 64915-55-5

4-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}-2-nitroaniline

Cat. No. B8616925
M. Wt: 293.17 g/mol
InChI Key: NNZDCLXPJUSUQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04093732

Procedure details

To a stirred mixture of 11.75 g (0.06 mole) of 2-nitro-4-thiocyanoaniline in 500 ml of absolute ethanol under N2 there is added 2.5 g (0.06 mole) of sodium borohydride in portions. The mixture is stirred at room temperature for 15 minutes and then refluxed for 15 minutes. The heating mantle is removed and 3.9 g (0.06 mole) of KOH in 30 ml of absolute ethanol is added. The mixture is stirred for 1 minute. A solution of 12.25 g (0.06 mole) of 1-bromomethyl-2,2-dichlorocyclopropane in 30 ml of absolute ethanol is added and the mixture is stirred at room temperature for 15 minutes and then refluxed for 2 hours. Equal amounts of H2O and CHCl3 are added until 2 layers are formed. The organic layer is separated, dried (MgSO4), and the solvent removed in vacuo to give a red oil which is chromatographed on silica gel. Elution with ethyl ether gives 9.6 g of red oil.
Quantity
11.75 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
3.9 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
12.25 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[C:9]([S:11][C:12]#N)[CH:8]=[CH:7][C:5]=1[NH2:6])([O-:3])=[O:2].[BH4-].[Na+].[OH-].[K+].BrC[CH:20]1[CH2:22][C:21]1([Cl:24])[Cl:23]>C(O)C.C(Cl)(Cl)Cl.O>[Cl:23][C:21]1([Cl:24])[CH2:22][CH:20]1[CH2:12][S:11][C:9]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([N+:1]([O-:3])=[O:2])[CH:10]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
11.75 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC(=C1)SC#N
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
3.9 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
12.25 g
Type
reactant
Smiles
BrCC1C(C1)(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The heating mantle is removed
STIRRING
Type
STIRRING
Details
The mixture is stirred for 1 minute
Duration
1 min
STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
are formed
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a red oil which
CUSTOM
Type
CUSTOM
Details
is chromatographed on silica gel
WASH
Type
WASH
Details
Elution with ethyl ether

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1(C(C1)CSC1=CC(=C(N)C=C1)[N+](=O)[O-])Cl
Measurements
Type Value Analysis
AMOUNT: MASS 9.6 g
YIELD: CALCULATEDPERCENTYIELD 54.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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